An In-depth Technical Guide to H-Phe(4-I)-OH: Chemical Properties and Structure
An In-depth Technical Guide to H-Phe(4-I)-OH: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(4-I)-OH, chemically known as 4-Iodo-L-phenylalanine, is a non-natural amino acid that has garnered significant interest in various scientific and biomedical fields.[1][2][3] Its unique structure, featuring an iodine atom on the phenyl ring of phenylalanine, imparts distinct chemical properties that make it a valuable tool in biochemical research, drug development, and diagnostics.[1][3][4] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with H-Phe(4-I)-OH.
Chemical Properties and Structure
4-Iodo-L-phenylalanine is a white to off-white powder.[1][2][5] The introduction of an iodine atom to the phenylalanine scaffold significantly influences its physicochemical characteristics. A summary of its key chemical and physical properties is presented in the table below.
Table 1: Physicochemical Properties of H-Phe(4-I)-OH
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(4-iodophenyl)propanoic acid | [6][7][8][9] |
| Synonyms | 4-Iodo-L-phenylalanine, p-Iodo-L-phenylalanine, L-Phe(4-I)-OH | [1][6][7] |
| CAS Number | 24250-85-9 | [1][5][7][8] |
| Molecular Formula | C9H10INO2 | [1][5][6][8][10][11] |
| Molecular Weight | 291.09 g/mol | [5][6][10][11] |
| Melting Point | ~240 °C (decomposes) | [1][12] |
| Boiling Point | 366.8 ± 32.0 °C (Predicted) | [2] |
| Solubility | Partly miscible with water.[2][8][12][13] Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone.[2][14] | |
| pKa (Strongest Acidic) | 1.27 - 2.19 | [2][7][15] |
| pKa (Strongest Basic) | 9.44 | [7][15] |
| logP | -1.2 to -0.9 | [6][7][10] |
| Appearance | White to off-white powder | [1][2][5] |
Structural Information
The structure of H-Phe(4-I)-OH is characterized by a phenylalanine backbone with an iodine atom substituted at the para (4th) position of the benzene (B151609) ring.
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SMILES: N--INVALID-LINK--C(O)=O[5]
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InChI: InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1[2][5][6][7][11]
Experimental Protocols
Synthesis of H-Phe(4-I)-OH
A common synthetic route to H-Phe(4-I)-OH involves the iodination of L-phenylalanine. A generalized laboratory-scale protocol is as follows:
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Protection of the Amino Group: L-phenylalanine is first protected, for example, as its N-Boc derivative (BOC-Phe-OH), to prevent side reactions at the amino group. This is typically achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base like sodium hydroxide (B78521) in a solvent mixture such as 1,4-dioxane (B91453) and water.[14]
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Iodination: The protected phenylalanine is then subjected to electrophilic iodination. A common iodinating agent is N-Iodosuccinimide (NIS) in a suitable solvent like trifluoroacetic acid. The reaction is typically stirred at room temperature until completion, monitored by techniques like Thin Layer Chromatography (TLC).
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Deprotection: The protecting group (e.g., Boc) is removed from the iodinated intermediate. For a Boc group, this is readily achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
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Purification: The crude H-Phe(4-I)-OH is then purified. This can be achieved by recrystallization from a suitable solvent system, such as water/ethanol, or by column chromatography on silica (B1680970) gel. The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.[1]
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of H-Phe(4-I)-OH:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to elucidate the chemical structure. The proton NMR spectrum would show characteristic signals for the aromatic protons (with a splitting pattern indicative of para-substitution), the alpha- and beta-protons of the amino acid backbone, and the amine and carboxylic acid protons.[14]
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[12] Techniques like Electrospray Ionization (ESI-MS) would show a prominent peak corresponding to the protonated molecule [M+H]+.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the primary amine (N-H stretches).[12]
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Chiral HPLC: To confirm the enantiomeric purity of the L-isomer, chiral HPLC is employed.[12]
Signaling Pathways and Applications in Drug Development
A significant application of H-Phe(4-I)-OH is in the development of targeted radiopharmaceuticals for cancer therapy and imaging.[3][16] This is based on the observation that many cancer cells overexpress specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet their high metabolic demands.[16] By replacing the stable iodine atom with a radioisotope (e.g., Iodine-123, Iodine-124, Iodine-125, or Iodine-131), H-Phe(4-I)-OH can be transformed into a potent agent for targeted radionuclide therapy or diagnostic imaging (e.g., SPECT or PET).[3][16]
The following diagram illustrates the proposed mechanism of action for radio-iodinated H-Phe(4-I)-OH in cancer cells.
Caption: Targeted uptake of radio-iodinated H-Phe(4-I)-OH by cancer cells via the LAT1 transporter.
Experimental Workflow for Evaluating Biological Activity
The following diagram outlines a typical experimental workflow for assessing the efficacy of a novel H-Phe(4-I)-OH-based therapeutic agent.
Caption: A generalized workflow for the preclinical evaluation of H-Phe(4-I)-OH based therapeutics.
Conclusion
H-Phe(4-I)-OH is a versatile synthetic amino acid with a well-defined chemical structure and a growing range of applications, particularly in the field of medicinal chemistry and drug development. Its unique properties, stemming from the presence of an iodine atom, allow for its use as a building block for novel peptides and as a precursor for targeted radiopharmaceuticals. The experimental protocols for its synthesis and characterization are well-established, paving the way for further research and development of innovative therapeutic and diagnostic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Iodo-L-phenylalanine 24250-85-9 [sigmaaldrich.com]
- 6. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. 4-Iodo-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]
- 9. 4-Iodo-L-phenylalanine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. 4-Iodophenylalanine I-131 | C9H10INO2 | CID 11022798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [precision.fda.gov]
- 12. usbio.net [usbio.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]
